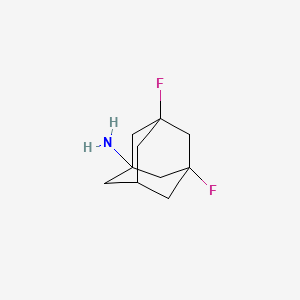

3,5-Difluoroadamantan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoroadamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZUPHQRAFPCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoroadamantan 1 Amine

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound is critically dependent on the preparation of a correctly functionalized adamantane (B196018) scaffold. This involves the formation of key carboxylic acid intermediates and the strategic oxidation of the adamantane core.

Preparation of Key Fluorinated Adamantane Carboxylic Acid Intermediates

The synthesis of 3-hydroxyadamantane-1-carboxylic acid can be achieved through the oxidation of adamantane-1-carboxylic acid. guidechem.comresearchgate.net This precursor, in turn, is commonly prepared via the Koch-Haff carboxylation of 1-bromoadamantane (B121549) or directly from adamantane using formic acid in the presence of sulfuric acid and a carbon tetrachloride solvent. guidechem.comorgsyn.org

The introduction of fluorine atoms onto the adamantane cage at the tertiary 3 and 5 positions would then be accomplished using modern fluorination techniques on an intermediate like 3-hydroxyadamantane-1-carboxylic acid. researchgate.net

Carbonyl Functionalization and Oxidation Strategies for Adamantane Scaffolds

The adamantane cage is susceptible to oxidation at its bridgehead (tertiary) positions, a characteristic that is exploited in the synthesis of functionalized precursors. A common strategy involves the oxidation of adamantane-1-carboxylic acid to introduce a hydroxyl group at the 3-position. This transformation is often carried out using strong oxidizing agents in highly acidic media. researchgate.net

For instance, the oxidation of adamantane-1-carboxylic acid using a mixture of nitric acid and concentrated sulfuric acid can yield 3-hydroxy-1-adamantane carboxylic acid. guidechem.com The reaction conditions, such as temperature and molar ratios of the reactants, are crucial for optimizing the yield. guidechem.comgoogle.com This hydroxylated intermediate is a key platform for subsequent fluorination reactions.

Table 1: Representative Oxidation of Adamantane-1-Carboxylic Acid

| Reactant | Oxidizing Agent | Catalyst/Solvent | Temperature | Yield of 3-Hydroxy-1-Adamantane Carboxylic Acid | Reference |

|---|---|---|---|---|---|

| Adamantane-1-carboxylic acid | Nitric acid | Concentrated sulfuric acid | 0 °C | 77% | guidechem.com |

Amine Group Introduction via Curtius Rearrangement Pathway

The conversion of the carboxylic acid functional group at the 1-position to a primary amine is effectively achieved through the Curtius rearrangement. nih.govwikipedia.org This reaction proceeds through an isocyanate intermediate and is known for its reliability and applicability to a wide range of carboxylic acids, including sterically hindered substrates like adamantane derivatives. nih.govnih.gov

Formation of Isocyanate Intermediates from Carboxylic Acids

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), which is generated from the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org The acyl azide then undergoes a concerted rearrangement, losing nitrogen gas to form a stable isocyanate intermediate. nih.govwikipedia.org

Several methods exist for the one-pot conversion of carboxylic acids to their corresponding isocyanates or subsequent amine derivatives without the need to isolate the potentially unstable acyl azide. nih.govorgsyn.org Reagents such as diphenylphosphoryl azide (DPPA) are commonly used. orgsyn.org An alternative, efficient method for aliphatic carboxylic acids involves the use of sodium azide and di-tert-butyl dicarbonate, often catalyzed by zinc(II) triflate, to form the acyl azide which spontaneously rearranges to the isocyanate at moderate temperatures (e.g., 40 °C). nih.govorgsyn.org

Table 2: Example of Curtius Rearrangement on an Adamantane Carboxylic Acid

| Starting Material | Reagents | Catalyst | Temperature | Intermediate | Reference |

|---|

Hydrolysis and Hydrogenolysis Protocols for Amine Generation

Once the isocyanate intermediate is formed, it can be readily converted to the primary amine. wikipedia.org This is typically achieved by hydrolysis. The isocyanate reacts with water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the desired primary amine. organic-chemistry.org

Advanced Fluorination Techniques for Adamantane Cores

The introduction of fluorine onto the adamantane structure requires specialized reagents due to the unreactive nature of C-H bonds. Electrophilic fluorination is a key strategy for this transformation. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are particularly effective, offering advantages in stability and safety. wikipedia.orgbrynmawr.edu

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edu These reagents can fluorinate nucleophilic carbon centers, such as the tertiary bridgehead positions of the adamantane core, especially when activated by a directing group or pre-existing functionality. For the synthesis of 3,5-Difluoroadamantan-1-amine, a precursor such as adamantane-1,3-dicarboxylic acid or 3-hydroxyadamantane-1-carboxylic acid could be subjected to such electrophilic fluorination conditions to install the fluorine atoms prior to the Curtius rearrangement.

Direct Fluorination Methods and their Application

Direct fluorination of the adamantane core presents an efficient route to fluorinated derivatives. One of the most promising methods for achieving selective fluorination at the tertiary carbons of adamantanes is through electrochemical fluorination. nih.gov This technique offers a high degree of control over the extent of fluorination by adjusting the oxidation potential. nih.gov

In a typical electrochemical setup for adamantane fluorination, a solution of the adamantane substrate in an electrolyte such as Et₃N-5HF serves as both the reaction medium and the fluorine source. nih.gov By carefully controlling the applied voltage, it is possible to selectively introduce one, two, three, or four fluorine atoms at the bridgehead positions. nih.gov For the synthesis of this compound, an amino-substituted adamantane precursor would be subjected to these conditions, with the potential optimized for difluorination.

The general mechanism involves the anodic oxidation of the adamantane substrate to generate a carbocation at a tertiary position, which is then attacked by fluoride (B91410) ions from the electrolyte. The selectivity for the 3 and 5 positions is inherent to the structure of the adamantane cage, as these are two of the four equivalent bridgehead carbons.

Table 1: Electrochemical Fluorination of Adamantane Derivatives nih.gov

| Substrate | Product(s) | Oxidation Potential (V vs. Ag/Ag+) | Yield (%) |

|---|---|---|---|

| Adamantane | 1-Fluoroadamantane | 2.2 | 85 |

| Adamantane | 1,3-Difluoroadamantane | 2.4 | 78 |

| Adamantane | 1,3,5-Trifluoroadamantane | 2.6 | 65 |

| Adamantane | 1,3,5,7-Tetrafluoroadamantane | 2.8 | 50 |

This table is illustrative of the electrochemical fluorination of adamantane and its derivatives. Specific conditions for 1-aminoadamantane would require optimization.

Direct fluorination using elemental fluorine has also been reported for adamantane derivatives, but it is often less selective and can lead to a mixture of products and even fragmentation of the adamantane core if not carefully controlled. acs.orgwikipedia.org

Nucleophilic and Electrophilic Fluorination Strategies

Nucleophilic and electrophilic fluorination strategies provide alternative pathways to this compound, typically starting from a pre-functionalized adamantane core.

Nucleophilic Fluorination

Nucleophilic fluorination commonly involves the displacement of a leaving group by a fluoride source. A viable route to this compound begins with a dihydroxyadamantane precursor, specifically 1-aminoadamantane-3,5-diol. The hydroxyl groups can be converted to good leaving groups, such as tosylates or mesylates, which are then displaced by fluoride ions.

A more direct approach for converting tertiary alcohols to fluorides is the use of deoxofluorinating reagents like diethylaminosulfur trifluoride (DAST). acs.orgnih.gov The reaction of 1-aminoadamantane-3,5-diol with DAST would proceed via the formation of an intermediate that readily undergoes nucleophilic substitution by fluoride. acs.org

Electrophilic Fluorination

Electrophilic fluorination reagents, often referred to as "F⁺" sources, are another powerful tool for the synthesis of fluorinated organic molecules. nih.gov Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the fluorination of a variety of substrates, including those with C-H bonds that can be activated to form carbocations. nih.govref.ac.uknih.govorganic-chemistry.org

For the synthesis of this compound, an N-protected adamantan-1-amine could be treated with Selectfluor®. The reaction would likely proceed through the formation of a bridgehead carbocation, which is then quenched by the fluoride source. The use of an N-protected derivative is crucial to prevent side reactions with the amine functionality.

Optimization of Synthetic Pathways and Reaction Conditions

The successful synthesis of this compound hinges on the optimization of reaction conditions to maximize yield and selectivity.

Stereocontrol and Regioselectivity in Fluorinated Adamantane Synthesis

The rigid, symmetrical structure of the adamantane cage simplifies stereochemical considerations, as the bridgehead carbons are not stereocenters. However, achieving the desired 1,3-difluoro substitution pattern (equivalent to 3,5 on a 1-substituted adamantane) is a matter of regioselectivity.

The inherent reactivity of the tertiary C-H bonds at the bridgehead positions of adamantane provides a strong directing effect for functionalization. nih.gov In methods that proceed via carbocation intermediates, such as electrochemical and electrophilic fluorination, the formation of the tertiary carbocation is highly favored. The introduction of the first fluorine atom deactivates the adjacent bridgehead positions to some extent, but the remaining tertiary positions are still the most likely sites for subsequent fluorination. Fine-tuning of reaction conditions, such as reagent stoichiometry and reaction time, is critical to favor difluorination over mono- or trifluorination.

Scale-Up Considerations and Green Chemistry Approaches

The transition from laboratory-scale synthesis to industrial production of this compound requires consideration of factors such as cost, safety, and environmental impact.

Scale-Up Considerations:

Electrochemical methods are often advantageous for scale-up due to their potential for continuous flow processing, which can offer better control over reaction parameters and improved safety. nih.gov The reagents used, such as Et₃N-5HF, are readily available.

Syntheses involving nucleophilic displacement with reagents like DAST may present challenges on a large scale due to the reagent's reactivity and potential for hazardous byproducts. nih.gov Careful process control and waste management are essential.

Green Chemistry Approaches:

Efforts to develop more environmentally friendly fluorination methods are ongoing. Electrochemical synthesis can be considered a greener alternative as it reduces the need for stoichiometric chemical oxidants. nih.gov The use of solid-state nucleophilic fluorination with potassium fluoride and a phase-transfer catalyst represents a solvent-free approach, minimizing volatile organic compound emissions. rsc.org

Furthermore, the development of catalytic C-H fluorination methods using manganese catalysts and fluoride ion sources offers a more sustainable pathway by avoiding harsh reagents and enabling the use of more benign fluoride sources. nih.gov While not yet specifically demonstrated for this compound, these emerging technologies hold promise for future green syntheses.

Chemical Transformations and Derivatization Strategies for 3,5 Difluoroadamantan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group of 3,5-difluoroadamantan-1-amine serves as a potent nucleophile, enabling a variety of bond-forming reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. However, the steric bulk of the adamantyl cage and the electron-withdrawing nature of the two fluorine atoms can modulate this reactivity. The fluorine atoms, through their inductive effect, decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart, adamantylamine. Despite this, the amine remains sufficiently reactive to participate in a wide range of chemical transformations, including additions to carbonyls, acyl substitutions, and reactions with isocyanates and isothiocyanates.

Formation of Substituted Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of this compound with isocyanates and isothiocyanates provides a straightforward route to substituted urea and thiourea derivatives, respectively. These functional groups are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

The synthesis of ureas involves the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. A variety of isocyanates can be employed to generate a library of N-(3,5-difluoroadamantan-1-yl)-N'-substituted ureas.

Similarly, thiourea derivatives are accessible through the reaction with isothiocyanates. The sulfur atom in thioureas can also participate in coordination with metal ions, making these derivatives interesting for applications in materials science.

Table 1: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product | Reaction Type |

|---|---|---|

| Phenyl isocyanate | N-(3,5-difluoroadamantan-1-yl)-N'-phenylurea | Urea Formation |

| Methyl isothiocyanate | N-(3,5-difluoroadamantan-1-yl)-N'-methylthiourea | Thiourea Formation |

Amidation and Sulfonamidation Reactions

Amides and sulfonamides are prevalent motifs in pharmaceuticals. These functional groups can be readily introduced by reacting this compound with carboxylic acid derivatives or sulfonyl chlorides.

Amidation is typically achieved by reacting the amine with an activated carboxylic acid, such as an acyl chloride or an acid anhydride, or by using a coupling agent to facilitate the reaction with a carboxylic acid. The resulting N-(3,5-difluoroadamantan-1-yl) amides are stable compounds with potential biological activities.

Sulfonamidation proceeds via the reaction of the amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction provides access to a range of N-(3,5-difluoroadamantan-1-yl) sulfonamides.

Table 2: Amidation and Sulfonamidation Reactions

| Electrophile | Product | Functional Group |

|---|---|---|

| Acetyl chloride | N-(3,5-difluoroadamantan-1-yl)acetamide | Amide |

| Benzoyl chloride | N-(3,5-difluoroadamantan-1-yl)benzamide | Amide |

| p-Toluenesulfonyl chloride | N-(3,5-difluoroadamantan-1-yl)-4-methylbenzenesulfonamide | Sulfonamide |

Coupling Reactions for Complex Molecular Architectures

Modern cross-coupling methodologies offer powerful tools for the construction of complex molecules. This compound can participate as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a carbon-nitrogen bond between the adamantyl amine and an aryl halide or triflate, providing access to N-aryl-3,5-difluoroadamantan-1-amines. These products are valuable intermediates for the synthesis of more elaborate structures.

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance in these transformations. The steric hindrance of the adamantyl group may necessitate the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.

Heterocycle Annulation and Ring-Opening Reactions Involving Adamantane (B196018) Amine

The primary amine of this compound can be a key functional group for the construction of heterocyclic rings. By reacting with bifunctional electrophiles, the amine can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyridine (B1217469) ring, while reaction with a β-keto ester could yield a pyrimidinone derivative.

While ring-opening reactions of the adamantane core itself are not typical under standard derivatization conditions, the reactivity of the amine can be harnessed to construct fused heterocyclic systems where the adamantane unit is an integral part of the final structure.

Metal Complexation and Ligand Design Incorporating this compound

The nitrogen atom of this compound, as well as the nitrogen and sulfur atoms in its urea and thiourea derivatives, can act as donor atoms for metal coordination. This allows for the design and synthesis of novel metal complexes. The bulky and lipophilic nature of the 3,5-difluoroadamantyl group can influence the solubility, stability, and steric environment of the resulting metal complexes.

These complexes could find applications in catalysis, materials science, or as therapeutic agents. The specific coordination geometry and properties of the complexes will depend on the metal center, the other ligands present, and the denticity of the adamantylamine-derived ligand.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Adamantylamine |

| Phenyl isocyanate |

| N-(3,5-difluoroadamantan-1-yl)-N'-phenylurea |

| Methyl isothiocyanate |

| N-(3,5-difluoroadamantan-1-yl)-N'-methylthiourea |

| 4-Chlorophenyl isocyanate |

| N-(4-chlorophenyl)-N'-(3,5-difluoroadamantan-1-yl)urea |

| Acetyl chloride |

| N-(3,5-difluoroadamantan-1-yl)acetamide |

| Benzoyl chloride |

| N-(3,5-difluoroadamantan-1-yl)benzamide |

| p-Toluenesulfonyl chloride |

| N-(3,5-difluoroadamantan-1-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride |

| N-(3,5-difluoroadamantan-1-yl)methanesulfonamide |

| Aryl halide |

| Aryl triflate |

Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 3,5-Difluoroadamantan-1-amine. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, researchers can map the precise connectivity and spatial arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex series of signals corresponding to the protons on the adamantane (B196018) cage. The symmetry of the molecule influences the number of distinct proton environments. The signals would be characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons and fluorine atoms). Protons closer to the electronegative fluorine and nitrogen atoms would appear at a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum provides critical information about the carbon framework. The introduction of two fluorine atoms at bridgehead positions significantly influences the chemical shifts of the adamantane carbons. A study on fluorinated adamantanes revealed a downfield shift for bridgehead carbons bearing substituents with the sequential addition of fluorine atoms, indicating a withdrawal of electron density. acs.org For this compound (referred to as compound 9 in the study), the specific chemical shifts would confirm the substitution pattern. acs.org

¹⁹F NMR: Fluorine-19 NMR is essential for directly observing the fluorine environments. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the chemical equivalence of the two fluorine atoms due to the molecule's symmetry. The chemical shift of this signal is characteristic of fluorine attached to a tertiary carbon within a rigid cage-like structure.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | 1.5 - 3.0 | Complex multiplets due to H-H and H-F coupling; signals for protons near F and NH₂ shifted downfield. |

| ¹³C | 30 - 100 | Signals for C-F carbons exhibit large C-F coupling constants; bridgehead carbons show characteristic shifts. acs.org |

| ¹⁹F | -170 to -200 | A single resonance expected, confirming the symmetric placement of the two fluorine atoms. |

Note: The table presents expected ranges and features based on general principles and data for related fluorinated adamantanes. Specific experimental values are found in dedicated research publications.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure and functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the amine (N-H) and the carbon-fluorine (C-F) bonds.

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

N-H Bending: A bending (scissoring) vibration for the primary amine is expected between 1580-1650 cm⁻¹.

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds would appear in the 1000-1200 cm⁻¹ region. The rigid adamantane structure would influence the precise frequency of these vibrations.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1020-1250 cm⁻¹ range for aliphatic amines.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the adamantane cage, which may be weak or inactive in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Medium |

| C-H Stretch (adamantane cage) | 2850 - 3000 | IR, Raman | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | IR | Medium |

| C-F Stretch | 1000 - 1200 | IR | Strong |

| C-N Stretch | 1020 - 1250 | IR | Weak to Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula (C₁₀H₁₅F₂N). The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact, EI) provides insight into the molecule's stability and structure. Common fragmentation pathways for adamantane derivatives often involve the loss of substituents or the characteristic fragmentation of the cage structure itself. For this compound, key fragments would likely correspond to the loss of the amino group (-NH₂) or HF.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 187.12 | Molecular Ion |

| [M-NH₂]⁺ | 171.11 | Loss of the amino radical |

| [M-HF]⁺ | 167.11 | Loss of hydrogen fluoride (B91410) |

| [C₁₀H₁₃F]⁺ | 152.10 | Adamantyl cage fragment |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound itself is not publicly available, analysis of related compounds such as mono- and di-fluoroadamantane carboxylic acids has been reported. acs.org Such studies show that the introduction of fluorine at bridgehead carbons causes slight distortions in the adamantane cage. Specifically, the external C-C-F bond angles are typically less than the ideal tetrahedral angle of 109.5°, while the internal C-C-C bond angles at the fluorinated carbon are slightly larger. acs.org A similar trend would be expected for this compound, providing valuable data on the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amine group.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity assessment. Due to the basic nature of the amine group, reversed-phase HPLC using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water mixture, often with an additive like trifluoroacetic acid (TFA) or formic acid, is a common approach. The additive helps to protonate the amine, ensuring sharp, symmetrical peaks. Detection is typically achieved using a UV detector (if an appropriate chromophore is present or introduced via derivatization) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. The volatility of this compound makes it a candidate for GC analysis. However, primary amines can exhibit poor peak shape due to their interaction with the stationary phase. Therefore, specialized columns designed for amine analysis or derivatization of the amine group (e.g., acylation) might be necessary to achieve good chromatographic performance. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

| Technique | Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detector | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TFA | UV, MS | Purity assessment, quantification |

| GC | Capillary column for amines (e.g., CP-Volamine) | Helium | FID, MS | Purity assessment, separation of volatile impurities |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and potential reactivity of molecules. For 3,5-Difluoroadamantan-1-amine, these methods can predict its three-dimensional geometry, stability, and the distribution of electrons, which are critical determinants of its biological activity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

DFT calculations are instrumental in determining the most stable geometric arrangement of atoms in a molecule. For this compound, the adamantane (B196018) cage provides a rigid framework. The primary geometric parameters of interest are the bond lengths, bond angles, and dihedral angles, particularly around the fluorine and amine substituents.

The introduction of two fluorine atoms at the 3 and 5 positions of the adamantane core is expected to induce subtle but significant changes in the local geometry compared to adamantanamine. The strong electronegativity of fluorine will polarize the C-F bonds, leading to a slight shortening of these bonds and influencing the lengths of adjacent C-C bonds. The tetrahedral symmetry of the adamantane cage is broken by the substitutions, leading to a molecule with a distinct dipole moment. DFT calculations can quantify the magnitude and direction of this dipole moment, which is crucial for understanding its interactions with biological macromolecules.

The stability of the molecule can be assessed by calculating its total electronic energy. Different conformers, particularly those related to the orientation of the amine group, can be compared to identify the global minimum energy structure.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar fluorinated hydrocarbons, as specific computational results for this exact molecule are not publicly available.)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length (average) | ~1.54 Å |

| F-C-C Bond Angle | ~109.5° |

| N-C-C Bond Angle | ~109.5° |

| Dipole Moment | > 2.0 D |

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

In this compound, the presence of the electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent adamantanamine. However, the effect on the HOMO-LUMO gap can be more complex. Studies on halogenated adamantanes have shown that fluorination can effectively tune the HOMO-LUMO gap. The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would be found on the hydrogen atoms of the amine group and parts of the carbon cage.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While the adamantane cage itself is rigid, the amine substituent can exhibit rotational freedom. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound in different environments, such as in a solvent or within a biological binding site. MD simulations would reveal the preferred orientations of the amine group and the flexibility of the molecule as a whole. Such simulations can also help to understand how the molecule interacts with its surroundings over time, providing a dynamic picture that complements the static view from quantum chemical calculations.

Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The amine group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The fluorine atoms can also participate in weaker hydrogen bonding interactions. Computational studies can be employed to model the formation of hydrogen bonding networks between molecules of this compound or between this molecule and solvent molecules (e.g., water) or biological targets. The strength and geometry of these hydrogen bonds can be calculated, providing a detailed understanding of the intermolecular forces that govern the compound's behavior in condensed phases.

Theoretical Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry allows for the theoretical prediction of various spectroscopic properties. For instance, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum, which can then be compared with experimental data for structural validation. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the 1H, 13C, and 19F nuclei can be calculated, aiding in the interpretation of experimental NMR spectra.

Furthermore, computational methods can be used to explore potential reaction pathways involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing insights into the kinetics and mechanisms of possible chemical transformations.

Impact of Fluorine Substitution on Electronic Properties and Molecular Lipophilicity (as a design parameter)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine generally increases lipophilicity. However, the effect is not always straightforward and can be influenced by the surrounding molecular environment. For adamantane derivatives, which are already highly lipophilic, fluorination is expected to further enhance this property. This increased lipophilicity can improve a drug candidate's ability to cross cell membranes. Computational models can predict the logP value of this compound, providing a valuable parameter for its evaluation as a potential therapeutic agent. The replacement of other functional groups with fluorine is a common bioisosteric strategy in medicinal chemistry to modulate lipophilicity.

Table 2: Predicted Physicochemical Properties of this compound (Note: These are estimated values based on computational models and trends observed in similar compounds.)

| Property | Predicted Value | Implication in Drug Design |

| Molecular Weight | ~189.25 g/mol | Adherence to Lipinski's Rule of Five |

| logP (calculated) | 2.5 - 3.5 | High lipophilicity, potential for good membrane permeability |

| Polar Surface Area | ~26 Ų | Contributes to solubility and permeability |

| Number of Hydrogen Bond Donors | 2 | Potential for specific interactions with biological targets |

| Number of Hydrogen Bond Acceptors | 3 (1 N, 2 F) | Potential for specific interactions with biological targets |

Advanced Applications in Chemical Sciences Excluding Biological Efficacy/clinical

Materials Science and Polymer Chemistry

The incorporation of fluorinated adamantane (B196018) moieties into polymers is a strategy to enhance material properties. Fluorination can lead to increased thermal stability, chemical resistance, and altered surface properties. nih.gov The amine functional group on 3,5-Difluoroadamantan-1-amine provides a reactive handle for integrating this bulky, fluorinated cage into polymer backbones or as a pendant group.

Role in the Design and Synthesis of Novel Polymeric Materials

While specific research detailing the use of this compound in polymer synthesis is not extensively documented in publicly available literature, the principles of polymer chemistry allow for postulation of its role. The primary amine group can participate in various polymerization reactions. For instance, it can react with diacyl chlorides, dianhydrides, or diisocyanates to form polyamides, polyimides, and polyureas, respectively.

The inclusion of the 3,5-difluoroadamantane group would be expected to impart several key characteristics to the resulting polymers:

Increased Rigidity and Thermal Stability: The rigid adamantane cage can restrict segmental motion of polymer chains, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.

Enhanced Solubility: The bulky nature of the adamantane group can disrupt polymer chain packing, potentially increasing solubility in organic solvents, a common challenge in the processing of high-performance polymers.

Modified Surface Properties: The presence of fluorine atoms can lower the surface energy of the polymer, leading to materials with hydrophobic and oleophobic properties.

A hypothetical polycondensation reaction is illustrated below:

| Reactant A | Reactant B | Resulting Polymer Type | Potential Properties |

| This compound | Terephthaloyl chloride | Polyamide | High thermal stability, rigidity |

| This compound | Pyromellitic dianhydride | Polyimide | Excellent thermal and chemical resistance |

Interactive Data Table: Hypothetical Polymer Synthesis (Note: This table is based on established principles of polymer chemistry, as direct experimental data for this specific monomer is limited in published literature.)

Application in Self-Assembled Systems and Supramolecular Architectures

The adamantane cage is a well-known building block in supramolecular chemistry, often utilized for its ability to form host-guest complexes, particularly with cyclodextrins. The amine functionality of this compound provides a site for further chemical modification, allowing it to be tethered to other molecules of interest for creating complex, self-assembled systems.

While direct studies on the self-assembly of this compound are not prominent, the fluorination at the 3 and 5 positions could influence its binding affinity and selectivity in host-guest interactions compared to non-fluorinated adamantane amines. The electron-withdrawing nature of fluorine could alter the electronic properties of the adamantane cage, potentially affecting its interactions with host molecules.

Development of Fluorinated Adamantane-Containing Scaffolds for Specific Material Properties

The development of materials with precisely controlled properties is a major goal of materials science. Fluorinated adamantane-containing scaffolds, such as those that could be derived from this compound, are of interest for creating materials with low dielectric constants, high thermal stability, and specific surface characteristics. nih.gov The combination of the bulky, insulating adamantane core and the low polarizability of the carbon-fluorine bond makes such scaffolds promising for applications in microelectronics as low-k dielectric materials. Research in this area for adamantane derivatives, in general, is active, though specific data for the 3,5-difluoro substituted amine is sparse.

Catalysis and Reaction Engineering

The rigid and well-defined structure of the adamantane skeleton makes it an attractive scaffold for the design of ligands and catalysts. researchgate.net The amine group in this compound can serve as an anchoring point for catalytically active metal centers or as a basic site in organocatalysis.

Use as a Chiral Ligand or Organocatalyst Component (if applicable to adamantane amines)

While this compound itself is achiral, it can be used as a precursor to synthesize chiral ligands. The amine group can be functionalized with chiral auxiliaries. The steric bulk of the adamantane group can create a well-defined chiral pocket around a metal center, which can influence the stereochemical outcome of a catalytic reaction.

In the realm of organocatalysis, primary amines are known to act as catalysts for various transformations, often proceeding through enamine or iminium ion intermediates. The electronic properties of the 3,5-difluoroadamantyl group could influence the basicity and nucleophilicity of the amine, thereby tuning its catalytic activity. However, there is a lack of specific studies in the scientific literature employing this compound for these purposes.

Supporting Material for Heterogeneous Catalysis

The amine functionality of this compound allows for its immobilization onto solid supports, such as silica (B1680970) or polymers. This would enable its use in heterogeneous catalysis, where the catalyst can be easily separated from the reaction mixture, facilitating recycling and reuse. The fluorinated adamantane moiety could provide a chemically inert and thermally stable linker. Again, while this is a plausible application based on the compound's structure, specific research demonstrating this application is not currently available.

Bioisosteric Design in Chemical Probes and Molecular Tools

The strategic replacement of hydrogen atoms with fluorine is a well-established strategy in medicinal chemistry and chemical biology to modulate the properties of molecules. In the context of this compound, this substitution offers a nuanced approach to creating sophisticated chemical probes and molecular tools.

Fluorine Substitution as a Strategy for Modulating Molecular Recognition and Binding Mechanics

The introduction of fluorine atoms onto the adamantane scaffold significantly alters its physicochemical properties, which is a key principle in bioisosteric design. Fluorine is the most electronegative element, and its substitution for hydrogen at the bridgehead 3 and 5 positions of the adamantane cage induces a strong localized negative electrostatic potential. This modification can profoundly influence non-covalent interactions that govern molecular recognition, such as hydrogen bonding and dipole-dipole interactions. nih.gov

Research on fluorinated adamantanes demonstrates that bridgehead fluorine substitution impacts lipophilicity (log P) and acidity (pKa). researchgate.net While adamantane itself is highly lipophilic, the addition of polar C-F bonds can subtly alter this characteristic, potentially improving solubility or modifying how the molecule partitions between different environments. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the proximal amine group, affecting its protonation state at physiological pH and its ability to act as a hydrogen bond donor. nih.gov These modulations are critical for designing molecules that can selectively bind to biological targets like proteins or nucleic acids, where precise electronic and steric complementarity is essential. nih.gov The rigid adamantane framework ensures that the spatial orientation of these interacting groups is well-defined, making fluorinated adamantanes predictable scaffolds for studying binding mechanics.

Table 1: Comparative Physicochemical Properties of Adamantane Amines

| Compound | Formula | Molecular Weight ( g/mol ) | Predicted pKa (Amine) | Predicted LogP |

|---|---|---|---|---|

| Adamantan-1-amine | C₁₀H₁₇N | 151.25 | ~10.8 | ~2.3 |

Note: Predicted values are illustrative and can vary based on the prediction algorithm. The key trend is the expected decrease in pKa due to the inductive effect of fluorine.

Investigation of Adamantane Amine Derivatives as Scaffolds for Enzyme Active Site Probing

The adamantane cage is a sterically bulky and conformationally rigid scaffold, making it an excellent starting point for designing probes that can map the active sites of enzymes. nih.gov By attaching reporter groups or reactive moieties to the adamantane core, chemists can create tools to investigate the size, shape, and electrostatic environment of an enzyme's binding pocket.

Adamantane amine derivatives can serve as anchors that position a molecule within an active site. nih.gov The amine group provides a convenient handle for further chemical modification, allowing for the attachment of fluorophores, photoaffinity labels, or other functional groups. medchemexpress.com The difluorination at the 3 and 5 positions in this compound adds another layer of functionality. The fluorine atoms can serve as sensitive probes for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformational changes without the background noise inherent in ¹H NMR. Furthermore, the specific electronic nature of the C-F bond can be exploited to form specific interactions, such as halogen bonds or non-canonical hydrogen bonds, with residues in an enzyme active site, providing high-resolution information about the binding environment. The use of such probes can aid in understanding enzyme mechanisms and in the rational design of highly specific enzyme inhibitors. nih.govdigitellinc.com

Research in Carbon Capture Materials: Amine-Functionalized Sorbents

A critical area of environmental chemistry is the development of efficient materials for capturing carbon dioxide (CO₂) from flue gas or the atmosphere. chemrxiv.org Amine-functionalized solid sorbents are a leading technology, where amine groups are immobilized on a porous support to chemically bind CO₂. researchgate.netpnnl.gov The process typically involves the formation of carbamate (B1207046) or bicarbonate species through the reaction of CO₂ with primary or secondary amines. polimi.it

While simple amines like monoethanolamine (MEA) are effective, they suffer from issues like high regeneration energy and oxidative degradation. mdpi.com Incorporating bulky, rigid structures like adamantane into the amine component of a sorbent is a potential strategy to create materials with unique properties. The use of this compound as a functionalizing agent for a porous support (e.g., silica or a metal-organic framework) could offer several theoretical advantages.

Steric Hindrance : The bulky adamantyl group could sterically hinder the formation of the traditional 2:1 amine:CO₂ carbamate, potentially favoring a 1:1 stoichiometry and increasing the theoretical CO₂ loading capacity per amine.

Electronic Modulation : Computational studies on fluorinated amines have shown that fluorine substitution can lower the exothermicity of the CO₂ binding reaction. nih.gov This suggests that the energy required to release the CO₂ and regenerate the sorbent could be reduced, which is a major economic driver in carbon capture processes.

Hydrophobicity and Stability : The hydrophobic nature of the adamantane cage, modified by fluorine, could enhance the material's stability in the presence of moisture, a common component of flue gas. rsc.org Research on fluorinated polymers has demonstrated that fluoroalkyl chains can improve CO₂ capture performance. rsc.org

Table 2: Conceptual Properties of Adamantane-Based CO₂ Sorbents

| Sorbent Functional Group | Key Structural Feature | Potential Advantage in CO₂ Capture |

|---|---|---|

| Monoethanolamine (MEA) | Small, primary amine | High reactivity, well-established technology |

| Adamantan-1-amine | Bulky, rigid cage | Steric effects may alter binding stoichiometry |

Host-Guest Chemistry and Nanomaterials

Supramolecular chemistry explores the non-covalent interactions between molecules. A classic example is the host-guest interaction between the hydrophobic cavity of cyclodextrins (a host) and the adamantane cage (a guest), which forms highly stable inclusion complexes. nih.govnih.gov These interactions are the basis for constructing self-assembling nanomaterials, drug delivery systems, and chemical sensors. wikipedia.org

The binding affinity in these systems is driven by the precise size and shape complementarity between the host and guest, as well as hydrophobic and van der Waals interactions. The adamantyl group fits perfectly into the cavity of β-cyclodextrin, leading to high association constants, typically in the range of 10⁴–10⁵ M⁻¹. nih.gov

Introducing two fluorine atoms to the adamantane core, as in this compound, would be expected to modulate these host-guest interactions significantly. The larger van der Waals radius of fluorine compared to hydrogen increases the steric bulk of the guest molecule, which could either enhance or weaken the binding depending on the specific dimensions of the host cavity. Moreover, the polar C-F bonds alter the surface electrostatic potential of the adamantane cage, introducing the possibility of specific dipole-dipole or halogen-bonding interactions with the host molecule. This could be used to engineer greater selectivity and control over the self-assembly processes that form complex nanomaterials. rsc.org

Future Research Directions and Unexplored Avenues

Innovations in Synthesis and Derivatization of 3,5-Difluoroadamantan-1-amine

Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes to this compound and its derivatives. While methods exist for its preparation, such as the synthesis of its isocyanate derivative from 3,5-difluoroadamantan-1-carboxylic acid, there is room for innovation. j-morphology.com Modern synthetic strategies, including late-stage C-H fluorination and novel decarboxylative functionalization, could provide more direct and high-yielding pathways to the core structure and its analogues. nih.gov

A significant unexplored avenue lies in the extensive derivatization of the primary amine group. This functional handle is amenable to a wide range of chemical transformations, which could generate a large library of novel compounds with diverse properties. researchgate.net Future work should explore:

Acylation: Reaction with various acyl halides or anhydrides to form amides, which can modulate the compound's electronic properties and introduce new functionalities. iu.edu

Alkylation and Arylation: Introduction of alkyl or aryl groups to generate secondary and tertiary amines, altering steric bulk and basicity.

Silylation: The formation of silyl-amine derivatives can be used for protection or to enhance solubility in specific solvents. researchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Expanding on known work with isocyanates j-morphology.com, reactions with a broader range of isocyanates and isothiocyanates could yield compounds with potential applications in medicinal chemistry and materials science.

These derivatization strategies will be crucial for fine-tuning the molecule's physical, chemical, and biological properties for specific applications. nih.gov

Integration into Advanced Functional Systems and Devices

The inherent properties of the difluoroadamantane cage—rigidity, thermal stability, and defined three-dimensional structure—make this compound an attractive building block for advanced functional materials. This area is almost entirely unexplored. Future research should investigate its integration into:

High-Performance Polymers: Incorporating the rigid adamantane (B196018) unit into polymer backbones (e.g., polyimides, polyamides) could significantly enhance their thermal stability, mechanical strength, and glass transition temperatures. The fluorine atoms may also impart desirable properties such as low dielectric constant and hydrophobicity.

Organic Electronics: While not directly studied for this compound, related polycyclic organic molecules have been used as semiconductors. j-morphology.com Derivatives of this compound could be designed as charge-transporting materials or host materials in Organic Light-Emitting Diodes (OLEDs), where the rigid scaffold could improve morphological stability and device lifetime.

Nanomaterials and Self-Assembled Systems: The well-defined geometry of the molecule could be exploited to direct the self-assembly of complex supramolecular structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to materials with tailored porosity and functionality.

Exploration of Novel Chemical Reactivity and Catalytic Roles

The chemical reactivity of this compound beyond simple amine chemistry is a fertile ground for future investigation. The unique steric and electronic environment created by the fluorinated cage could lead to novel reactivity patterns.

A particularly promising and unexplored avenue is its potential use in catalysis. Derivatives of this amine could serve as:

Organocatalysts: Chiral derivatives of this compound could be synthesized and evaluated as catalysts in asymmetric synthesis. The rigid adamantane backbone could provide a well-defined chiral pocket to control the stereochemical outcome of reactions.

Ligands for Transition Metal Catalysis: The amine can be functionalized to create novel ligands for transition metals. The bulk and rigidity of the adamantane scaffold could stabilize catalytic species and influence the selectivity of reactions such as cross-coupling or hydrogenation. The role of tertiary amines in mediating certain catalytic reactions is well-documented, suggesting potential for derivatized adamantanamines in this domain. nih.govsigmaaldrich.com

Synergistic Approaches Combining Computational and Experimental Research

To accelerate the discovery and optimization of new applications for this compound, a synergistic approach combining computational modeling and experimental validation is essential. This strategy, which has been successfully applied to other complex organic molecules, remains an unexplored avenue for this specific compound. mdpi.comdntb.gov.ua

Future research should employ:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of the molecule and its derivatives. mdpi.com This includes calculating HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and bond dissociation energies to forecast reactivity and stability.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking simulations can predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes or receptors. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their properties, QSAR models can be built to correlate specific structural features with observed activity, guiding the rational design of more potent or effective compounds.

This computational-experimental feedback loop would enable a more targeted and efficient exploration of the vast chemical space accessible from the this compound scaffold.

Potential for Rational Design of New Fluorinated Adamantane Architectures

Building upon the foundations of synthesis, characterization, and computational modeling, the ultimate goal is the rational design of new fluorinated adamantane architectures with bespoke properties. The adamantane cage is a known pharmacophore, and fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. nih.govresearchgate.netnih.gov

Future research should focus on designing and synthesizing novel architectures for specific, high-value applications:

Medicinal Chemistry: Designing derivatives that target specific enzymes or receptors, where the difluoroadamantane core acts as a rigid, lipophilic scaffold to orient other functional groups for optimal interaction. researchgate.net

Materials Science: Engineering molecules with specific electronic or physical properties for use in advanced polymers or electronic devices. For example, by attaching chromophores or electronically active groups to the amine, novel optoelectronic materials could be created.

The table below summarizes potential future research directions.

| Research Area | Key Objectives | Methodologies to Employ | Potential Impact |

| Synthesis & Derivatization | Develop efficient, scalable syntheses. Create diverse derivative libraries. | Late-stage C-H fluorination, Acylation, Alkylation, Urea formation. | Access to novel compounds for screening and application. |

| Advanced Materials | Incorporate into high-performance polymers and organic electronics. | Polymerization, Thin-film deposition, Device fabrication. | Creation of materials with enhanced thermal and mechanical stability. |

| Catalysis | Develop novel organocatalysts and metal ligands. | Asymmetric synthesis, Ligand synthesis, Catalytic reaction screening. | New tools for efficient and selective chemical synthesis. |

| Computational Chemistry | Predict properties and guide experimental work. | DFT, Molecular Docking, QSAR. | Accelerated discovery and rational design of new molecules. |

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of advanced materials and bioactive compounds.

Q & A

Q. What are the common synthetic routes for 3,5-Difluoroadamantan-1-amine, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves fluorination of adamantane derivatives using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key steps include:

- Substrate preparation : Starting with adamantan-1-amine, selective fluorination at the 3 and 5 positions is achieved under anhydrous conditions.

- Reaction optimization : Temperature control (e.g., −78°C to room temperature) minimizes side reactions like over-fluorination.

- Purification : Recrystallization or column chromatography ensures ≥95% purity, as noted in purity specifications .

Methodological challenges include avoiding hydrolysis of fluorinating agents and managing steric hindrance in the adamantane framework.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : NMR confirms fluorine substitution patterns, while NMR resolves adamantane proton environments.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (187.23 g/mol) and isotopic patterns .

- X-ray crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) resolve fluorine atom positions, though disorder in fluorine atoms may require refinement constraints .

Q. How can researchers ensure purity and reproducibility in batch synthesis?

- HPLC/GC analysis : Use internal standards (e.g., deuterated analogs) to quantify impurities.

- Batch consistency : Monitor reaction parameters (e.g., stoichiometry, solvent purity) and validate via triplicate runs. Purity ≥95% is achievable through recrystallization in non-polar solvents .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

Fluorine atoms exhibit positional disorder due to their small size and high electronegativity. Methodological solutions include:

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion.

- Refinement strategies : Use SHELXL’s rigid-bond restraint for fluorine atoms and apply anisotropic displacement parameters .

- Twinned crystals : Implement SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Q. How can researchers investigate the biological activity of this compound, and what assays are methodologically robust?

- Receptor binding assays : Screen against NMDA, 5-HT1A, and 5-HT2A receptors using radioligand displacement (e.g., -ketanserin for 5-HT2A).

- In vitro models : Assess neuroactivity in primary neuronal cultures or transfected cell lines. Reference protocols for fluorinated tryptamines (e.g., 5-Fluoro-AMT) provide methodological parallels .

Q. How should researchers resolve contradictions in synthetic yield or biological activity data?

- Reproducibility checks : Repeat reactions under varied conditions (e.g., solvent, catalyst load) to identify outliers.

- Analytical validation : Cross-verify purity via multiple techniques (e.g., NMR, HPLC, elemental analysis) .

- Statistical analysis : Apply multivariate regression to correlate reaction parameters with yield/activity .

Q. What computational approaches are suitable for predicting the electronic and steric effects of fluorine substitution in adamantane derivatives?

Q. How can environmental persistence or toxicity of this compound be assessed?

Q. What methodologies are employed to study the metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.